molecular formula C22H23Cl2NO3 B2813386 1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine CAS No. 1005106-24-0

1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine

Cat. No.: B2813386
CAS No.: 1005106-24-0
M. Wt: 420.33
InChI Key: AWHYQLPXMIHKLX-UHFFFAOYSA-N
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Description

1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a useful research compound. Its molecular formula is C22H23Cl2NO3 and its molecular weight is 420.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Systems : This compound is used as a synthetic intermediate for constructing various heterocyclic systems linked to the furo[3,2-g]chromene moiety. It reacts with heterocyclic amines to produce Schiff bases and with binucleophilic reagents to afford diverse furo[3,2-g]chromenes with various structural features, demonstrating its versatility in creating complex molecular structures (Ibrahim et al., 2022).

Biological Activity Studies

  • Antimicrobial and Anticancer Activities : The derivatives synthesized from this compound have been screened for their antimicrobial and anticancer activities. This suggests its potential utility in the development of new therapeutic agents (Ibrahim et al., 2022).

Advanced Synthetic Strategies

  • Novel Synthetic Approaches : The compound is involved in advanced synthetic strategies for chromones annulated with oxygen-containing heterocycles. Its unique structure aids in creating new synthetic pathways for producing biologically active heterocyclic compounds (Shokol et al., 2019).

Catalysis and Green Chemistry

  • Catalyst in Organic Synthesis : It has been used in the presence of CeCl3·7H2O for the one-pot multicomponent synthesis of dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, showcasing its role in facilitating environmentally benign procedures in organic synthesis (Wu et al., 2011).

Crystallographic Analysis

  • Crystal Structure Studies : The crystal structure of related compounds has been analyzed, providing insights into their molecular geometry and intermolecular interactions. This is crucial for understanding the properties and reactivity of such compounds (Marulasiddaiah et al., 2011).

Designing Novel Compounds

  • Basis for Synthesizing Functionalized Chromenes : It serves as a key intermediate for synthesizing a range of functionalized chromenes, highlighting its importance in the design and development of new compounds with potential applications in various fields (Azab & Rady, 2012).

Properties

IUPAC Name

1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2NO3/c1-13-21(14-5-6-16(23)17(24)9-14)15-10-19-20(27-12-26-19)11-18(15)28-22(13,2)25-7-3-4-8-25/h5-6,9-11,13,21H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHYQLPXMIHKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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